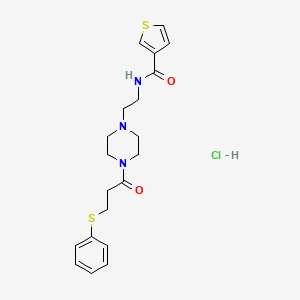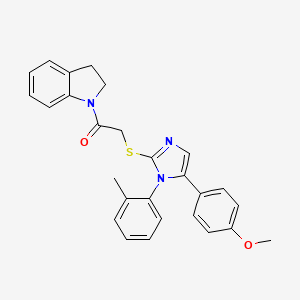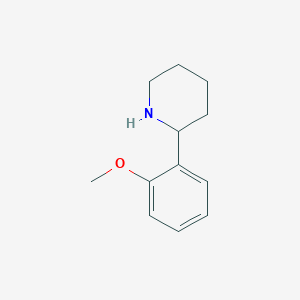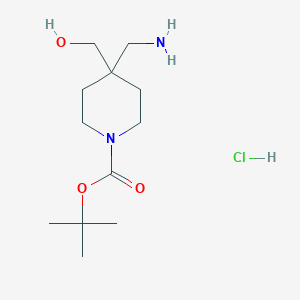
N-(2-(4-(3-(苯硫基)丙酰基)哌嗪-1-基)乙基)噻吩-3-甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic organic compound known for its unique molecular structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, making it an intriguing subject for chemical reactions and biological studies.
科学研究应用
N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its interactions with various biological targets, potentially impacting cellular functions.
Medicine: : Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: : Applied in the development of new materials or as a catalyst in chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride involves several key steps:
Preparation of Thiophene-3-carboxylic Acid Derivative: : Starting with the functionalization of thiophene-3-carboxylic acid, typically involving chlorination or esterification.
Formation of Piperazine Intermediate: : Piperazine is reacted with a phenylthio-propanoyl chloride under basic conditions to form the corresponding phenylthio-propanoyl-piperazine intermediate.
Coupling Reaction: : The piperazine intermediate is coupled with the thiophene-3-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.
Final Hydrochloride Formation: : The final product is treated with hydrochloric acid to obtain the hydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity, including:
Controlled Temperature and Pressure: : Fine-tuning reaction temperatures and pressures to favor desired product formation.
Catalysts and Solvents: : Using efficient catalysts and solvents to speed up reactions and reduce by-products.
Purification Techniques: : Employing crystallization, distillation, or chromatography for product purification.
化学反应分析
Types of Reactions
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Potential reduction of amide groups under specific conditions.
Substitution: : The piperazine and thiophene rings are sites for various nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: : Halogenation reagents, Grignard reagents.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the phenylthio group.
Reduction: : Conversion of amides to amines or other reduced forms.
Substitution: : Substituted derivatives on the piperazine or thiophene rings.
作用机制
The compound exerts its effects through interaction with specific molecular targets, involving pathways such as:
Molecular Targets: : Likely binding to specific proteins or enzymes, altering their function.
Pathways: : Modulation of signaling pathways or metabolic processes, influencing cellular activities.
相似化合物的比较
Comparing N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride with similar compounds highlights its unique properties:
N-(2-(4-(3-(phenylsulfonyl)propanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride: : Sulfone derivative with different oxidation state and reactivity.
N-(2-(4-(3-(phenylthio)propanoyl)piperazin-1-yl)ethyl)benzamide hydrochloride: : Benzamide analogue impacting binding affinity and specificity.
Its uniqueness stems from the combination of the phenylthio group and thiophene ring, offering distinct reactivity and biological activity.
There you have it. Anything else you'd like to delve into or clarify?
属性
IUPAC Name |
N-[2-[4-(3-phenylsulfanylpropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c24-19(7-15-27-18-4-2-1-3-5-18)23-12-10-22(11-13-23)9-8-21-20(25)17-6-14-26-16-17;/h1-6,14,16H,7-13,15H2,(H,21,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJHFHAJYADAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCSC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2585653.png)



![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide;hydrochloride](/img/structure/B2585663.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2585665.png)






![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2585675.png)
